![molecular formula C18H20ClNO3 B2926268 2-(4-chlorophenoxy)-N-[2-(3,5-dimethylphenoxy)ethyl]acetamide CAS No. 459185-97-8](/img/structure/B2926268.png)
2-(4-chlorophenoxy)-N-[2-(3,5-dimethylphenoxy)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-(4-chlorophenoxy)-N-[2-(3,5-dimethylphenoxy)ethyl]acetamide” is an amide with two phenoxy substituents. One of the phenoxy groups is substituted with a chlorine atom and two methyl groups .
Synthesis Analysis
While specific synthesis methods for this compound were not found, amides can generally be synthesized from carboxylic acids, acyl halides, and acid anhydrides .Molecular Structure Analysis
The molecular structure of this compound would include an amide functional group, which consists of a carbonyl group (C=O) and an amine (NH2). The carbonyl carbon is also bonded to two phenoxy groups .Chemical Reactions Analysis
Amides can undergo various reactions. They can be hydrolyzed under acidic or basic conditions to form carboxylic acids and amines. They can also be reduced to amines .Physical And Chemical Properties Analysis
The physical and chemical properties of amides can vary. They generally have high boiling points and melting points due to the polar nature of the amide group and hydrogen bonding .Scientific Research Applications
Potential as Pesticides
Research has identified derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide as potential pesticides. X-ray powder diffraction characterized several derivatives, indicating the structural basis for their pesticidal activity. These compounds, including 2-(4-chlorophenoxy)-N-(2-hydroxyethyl) acetamide and related structures, have been explored for their utility in pest control applications, providing new diffraction data that supports their potential use as organic compounds in agricultural practices (Olszewska, Tarasiuk, & Pikus, 2009).
Structural and Molecular Docking Analysis
A synthesized derivative, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, has been studied for its anticancer activity through in silico modeling, targeting the VEGFr receptor. This research highlights the structural analysis and potential biological activities of such compounds, providing insights into their interactions at the molecular level (Sharma et al., 2018).
Insect Growth Regulator Potential
Ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate has been synthesized and evaluated as an insect growth regulator, demonstrating effectiveness against Galleria mellonella. This study emphasizes the compound's role in pest management, offering a potential alternative to commercial insect growth regulators with observed LC50 and LC90 values (Devi & Awasthi, 2022).
Organic Intermediates in Environmental Degradation
Studies on the degradation of related chlorophenoxyacetic acid compounds have identified organic intermediates, providing insights into the environmental fate and breakdown of these chemicals in advanced oxidation processes for wastewater treatment. Such research is crucial for understanding the environmental impact and degradation pathways of chlorophenoxyacetamides (Sun & Pignatello, 1993).
Anticancer, Anti-Inflammatory, and Analgesic Activities
Derivatives of 2-(substituted phenoxy) acetamide have been developed and evaluated for their potential anticancer, anti-inflammatory, and analgesic activities. This research underscores the therapeutic potential of such compounds, highlighting the significance of chemical modification in enhancing biological activity (Rani, Pal, Hegde, & Hashim, 2014).
properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-(3,5-dimethylphenoxy)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO3/c1-13-9-14(2)11-17(10-13)22-8-7-20-18(21)12-23-16-5-3-15(19)4-6-16/h3-6,9-11H,7-8,12H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMDUJUHBMFDLNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCNC(=O)COC2=CC=C(C=C2)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.